molecular formula C19H19ClN4O4S2 B2365922 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 533872-31-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2365922
CAS No.: 533872-31-0
M. Wt: 466.96
InChI Key: ADIDZBGPMAWDOC-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorothiophene ring, an oxadiazole ring, and a sulfonylbenzamide group

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.

    Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This reaction is typically carried out using chlorine gas in the presence of a catalyst.

    Oxadiazole Ring Formation: The chlorothiophene intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring. This step requires refluxing the reaction mixture under acidic conditions.

    Sulfonylation: The oxadiazole intermediate is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonylbenzamide group.

    Piperidine Substitution: Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Uniqueness

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-12-8-10-24(11-9-12)30(26,27)14-4-2-13(3-5-14)17(25)21-19-23-22-18(28-19)15-6-7-16(20)29-15/h2-7,12H,8-11H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDZBGPMAWDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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